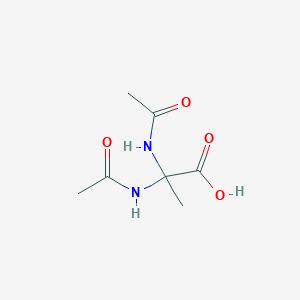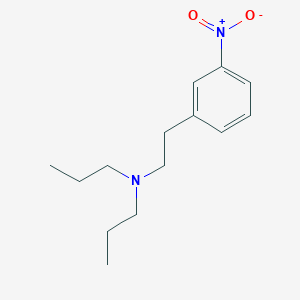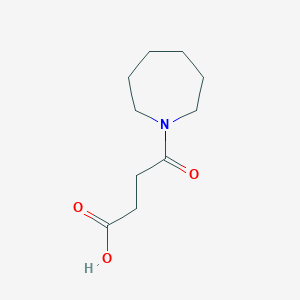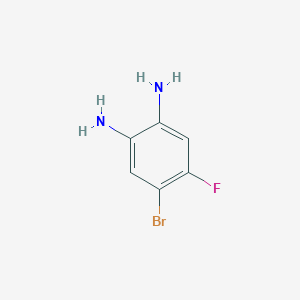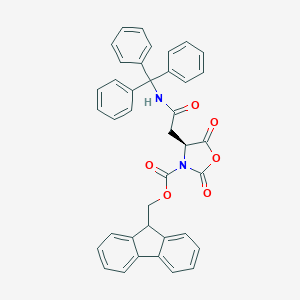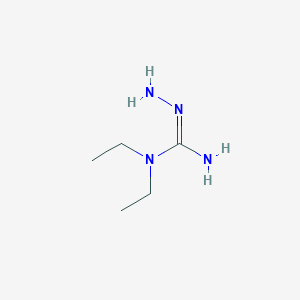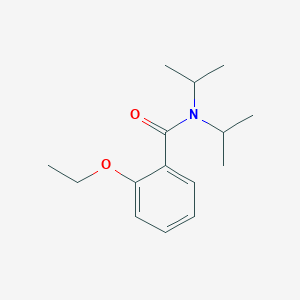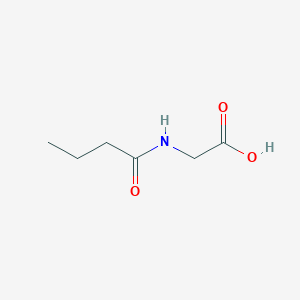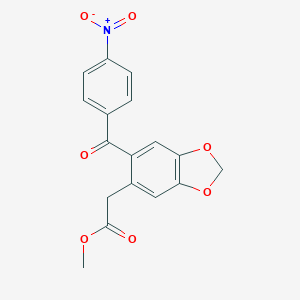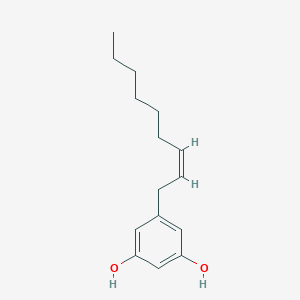![molecular formula C12H22N2O6 B135214 N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide CAS No. 134864-89-4](/img/structure/B135214.png)
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide typically involves several steps, starting with the preparation of the core structure followed by functionalization. One common method involves the use of aromatic C-nitroso compounds, which are synthesized through the reduction of nitro precursors or the oxidation of amino precursors . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. This method not only increases the yield but also reduces the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reactivity and product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which have significant biological activities . In biology, this compound is studied for its potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases . In industry, this compound is utilized in the production of dyes, pigments, and other chemical products .
Wirkmechanismus
The mechanism of action of N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis . The molecular targets of this compound include enzymes, receptors, and other proteins that play crucial roles in these pathways. By binding to these targets, this compound can alter their activity and, consequently, the biological processes they regulate.
Vergleich Mit ähnlichen Verbindungen
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other aromatic C-nitroso compounds and heterocyclic compounds that share some structural features with this compound . this compound stands out due to its stability and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
List of Similar Compounds:- Aromatic C-nitroso compounds
- Heterocyclic compounds
- Nitrogen-containing heterocycles
Eigenschaften
CAS-Nummer |
134864-89-4 |
|---|---|
Molekularformel |
C12H22N2O6 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
QJUCJEUZUFMCME-QVHQHDJQSA-N |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O |
Kanonische SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Synonyme |
2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose 2-NHBTG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


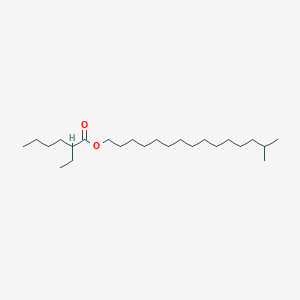
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
